Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158592-92-7
VCID: VC8053183
InChI: InChI=1S/C16H17NO3.ClH/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H
SMILES: COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Cl
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride

CAS No.: 1158592-92-7

Cat. No.: VC8053183

Molecular Formula: C16H18ClNO3

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride - 1158592-92-7

Specification

CAS No. 1158592-92-7
Molecular Formula C16H18ClNO3
Molecular Weight 307.77 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C16H17NO3.ClH/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H
Standard InChI Key XRMGYPKSMQYOHW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Cl
Canonical SMILES COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzodioxole ring fused to a methoxy-substituted benzylamine moiety, with a hydrochloride counterion enhancing its solubility. The IUPAC name, 1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine hydrochloride, reflects this arrangement. Key structural elements include:

  • Benzodioxole group: A bicyclic system with oxygen atoms at positions 1 and 3, contributing to electron-rich aromaticity.

  • 2-Methoxybenzyl group: A methoxy-substituted benzylamine providing steric bulk and hydrogen-bonding capacity.

  • Hydrochloride salt: Improves stability and aqueous solubility compared to the free base.

Physical and Chemical Characteristics

Experimental and predicted physicochemical data are summarized below:

PropertyValueSource
Molecular Weight307.77 g/mol
Density1.195 ± 0.06 g/cm³ (predicted)
Boiling Point394.0 ± 37.0 °C (predicted)
pKa8.51 ± 0.20 (predicted)
SolubilityHigh in polar solvents (e.g., DMSO, water)

The hydrochloride salt’s crystalline nature facilitates purification and storage, though hygroscopicity requires anhydrous handling.

Synthesis and Industrial Availability

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Amine Formation: Reacting benzo dioxol-5-ylmethylamine with 2-methoxybenzyl chloride in a nucleophilic substitution reaction.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Reaction Scheme:

C7H7NO2+C8H9ClOC16H17NO3+HClC16H18ClNO3\text{C}_7\text{H}_7\text{NO}_2 + \text{C}_8\text{H}_9\text{ClO} \rightarrow \text{C}_{16}\text{H}_{17}\text{NO}_3 + \text{HCl} \rightarrow \text{C}_{16}\text{H}_{18}\text{ClNO}_3

Biological Activities and Mechanistic Insights

Neurotransmitter Modulation

Structural analogs of this compound exhibit affinity for serotonin (5-HT) and dopamine (DA) receptors. The methoxybenzyl group may act as a hydrogen-bond acceptor, while the benzodioxole system enhances lipophilicity, promoting blood-brain barrier penetration. Preliminary in vitro studies suggest:

  • 5-HT2A_{2A} Receptor Antagonism: IC50_{50} ≈ 120 nM in transfected HEK293 cells.

  • Dopamine D2_2 Partial Agonism: 40% efficacy relative to quinpirole in rat striatal membranes.

Proteolysis-Targeting Chimeras (PROTACs)

The amine functionality enables conjugation to E3 ligase ligands, forming heterobifunctional molecules for targeted protein degradation. For example, linking to von Hippel-Lindau (VHL) ligands has shown promise in degrading oncogenic targets .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparing related compounds highlights the impact of methoxy positioning:

CompoundCAS No.Molecular WeightKey FeatureBioactivity
Benzo dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine HCl1135238-32-2342.83 g/mol3-Ethoxy, 4-methoxy substituentsEnhanced 5-HT1A_{1A} affinity
Benzo dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (free base)418774-45-5271.31 g/molLack of HCl counterionReduced aqueous solubility

The hydrochloride salt’s superior solubility makes it preferable for in vivo studies compared to the free base.

Applications in Pharmaceutical Research

Neurological Disorders

  • Depression and Anxiety: Modulation of 5-HT2A_{2A} and D2_2 receptors suggests potential as an adjunctive therapy.

  • Neuroprotection: Antioxidant properties of the benzodioxole moiety may mitigate oxidative stress in neurodegenerative models.

Oncology

PROTAC derivatives have demonstrated degradation of BRD4 and ERα in breast cancer cell lines, with DC50_{50} values <100 nM .

Future Directions and Challenges

Pharmacokinetic Optimization

Improving oral bioavailability remains a challenge due to first-pass metabolism. Prodrug strategies or nanoformulations could enhance systemic exposure.

Target Validation

CRISPR screening and proteomic studies are needed to identify off-target effects and validate therapeutic potential .

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